2,5-Diphenylpyrazine

Übersicht

Beschreibung

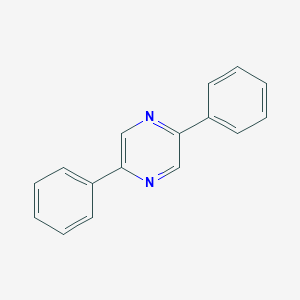

2,5-Diphenylpyrazine is an organic compound with the molecular formula C16H12N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines and their derivatives are known for their importance in various fields, including medicine, agriculture, and the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Diphenylpyrazine can be synthesized through several methods. One common method involves the reaction of 2-cyanophenylacetonitrile with L-phenylalaninol in the presence of zinc chloride as a catalyst. The reaction is carried out under anhydrous and oxygen-free conditions in a dry chlorobenzene solvent. The mixture is refluxed for 72 hours, and the product is purified through silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diphenylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

Oxidation: Pyrazine oxides.

Reduction: Dihydro derivatives of this compound.

Substitution: Substituted pyrazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,5-Diphenylpyrazine serves as an important intermediate in the synthesis of more complex organic molecules. It is involved in reactions that yield various substituted pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Synthetic Methods

Recent advancements have highlighted several synthetic routes for producing this compound. One notable method is the dehydrogenative coupling of 2-phenylglycinol catalyzed by cobalt complexes, which has shown promising yields . Another method involves photolysis of 3-phenylisoxazol-5-one, providing a straightforward approach to synthesis.

Biological Applications

Bioactive Properties

Research indicates that this compound exhibits bioactive properties, including antimicrobial and anticancer activities. Studies have demonstrated its potential in targeting enzymes related to oxidative stress and inflammation, impacting biochemical pathways such as NF-κB and MAPK signaling pathways.

Antiprotozoal Activity

A series of dicationic analogues of this compound have been synthesized and evaluated for their activity against Trypanosoma brucei and Plasmodium falciparum. The results showed significant antiprotozoal activity with IC50 values ranging from 4.8 to 37 nM against T. b. r. and 10 to 52 nM against P. f., indicating the compound's potential as a therapeutic agent .

Medical Research

Pharmaceutical Development

Ongoing research is investigating the use of this compound derivatives in developing new pharmaceuticals for treating various diseases. The compound's ability to inhibit key enzymes involved in disease processes makes it a candidate for further exploration in drug formulation .

Material Science Applications

Polymer Synthesis

In materials science, this compound is explored as a monomer for synthesizing heteroaromatic polymers. Its derivatives are also being studied for applications in liquid crystals and electroluminescent devices due to their favorable electronic properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various this compound derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Case Study 2: Antiprotozoal Efficacy

The efficacy of dicationic derivatives of this compound was tested in vivo using mouse models for T. b. r. The study reported high cure rates with some compounds achieving over 75% efficacy.

| Compound | Dosage (mg/kg) | Cure Rate (%) |

|---|---|---|

| D | 20 | 100 |

| E | 10 | 75 |

| F | 15 | 50 |

Wirkmechanismus

The mechanism of action of 2,5-diphenylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Diphenylpyrazine

- 2,6-Diphenylpyrazine

- 2,5-Dimethylpyrazine

Comparison: 2,5-Diphenylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which influences its chemical reactivity and biological activity. Compared to 2,3-diphenylpyrazine and 2,6-diphenylpyrazine, the 2,5-isomer has distinct electronic and steric properties that can affect its interactions with other molecules. Additionally, this compound’s applications in pharmaceuticals and organic synthesis set it apart from other pyrazine derivatives .

Biologische Aktivität

2,5-Diphenylpyrazine is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula , characterized by a pyrazine ring substituted with two phenyl groups at positions 2 and 5. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Target Enzymes

The primary biological activity of this compound is attributed to its interaction with enzymes involved in oxidative stress and inflammation. Specifically, it targets:

- Cyclooxygenase (COX) : Inhibiting COX enzymes reduces the production of pro-inflammatory mediators.

- Lipoxygenase (LOX) : This inhibition further decreases inflammatory responses.

Mode of Action

The compound binds to the active sites of these enzymes, effectively blocking substrate access and leading to decreased enzyme activity. This results in reduced levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are crucial in various pathological conditions such as cancer and chronic inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well-absorbed through the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.

- Excretion : Mainly eliminated via renal pathways.

These characteristics enhance its bioavailability and therapeutic efficacy in clinical applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For example, studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Notably, it has been linked to:

- Inhibition of cell cycle progression : Leading to reduced tumor growth.

- Induction of apoptosis : Triggering programmed cell death pathways in malignant cells .

Case Studies

-

Platelet Aggregation Inhibition

In a study focused on diphenylpyrazine derivatives, this compound was evaluated for its ability to inhibit ADP-induced platelet aggregation. The compound demonstrated significant antiaggregatory effects with an IC50 value of 0.2 µM, indicating its potential as a therapeutic agent for vascular diseases . -

Oxidative Stress Reduction

A study investigated the impact of this compound on oxidative stress markers in cellular models. Results showed that treatment with the compound led to decreased levels of ROS and improved cell viability under oxidative stress conditions.

Research Applications

This compound is utilized in various research applications:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting inflammation and cancer.

- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

- Agrochemicals : Investigated for potential use in developing new agrochemical products due to its bioactive properties.

Eigenschaften

IUPAC Name |

2,5-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQCNIEXFAWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277856 | |

| Record name | 2,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-63-0 | |

| Record name | Pyrazine,5-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,5-diphenylpyrazine in materials science?

A1: this compound and its derivatives are of significant interest in materials science. They are explored as monomers for the synthesis of heteroaromatic polymers [] and are investigated for their potential in liquid crystal applications []. Additionally, their use in electroluminescent devices has garnered attention [].

Q2: Can you describe a convenient synthetic method for this compound?

A2: A straightforward synthesis of this compound involves the photolysis of 3-phenylisoxazol-5-one at 300 nm using methanol as the solvent []. This method offers a good yield and utilizes readily available starting materials, making it a practical approach.

Q3: How does the structure of this compound relate to its luminescent properties in organometallic complexes?

A4: When this compound acts as a bridging ligand in dinuclear platinum(II) complexes, it undergoes cyclometalation, forming complexes with intriguing luminescent properties []. The two phenyl rings of this compound and the nitrogen atoms in the central heterocycle coordinate to the platinum ions. This results in a red-shifted emission compared to analogous mononuclear platinum complexes, attributed to the stabilization of the LUMO []. The extended conjugation in this compound contributes to these enhanced luminescent properties.

Q4: Can this compound be formed through reactions involving iron carbonyl complexes?

A5: Yes, this compound can be obtained, albeit in low yield, from the thermal reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in methanol []. This reaction also produces acetophenone and methyl 1-phenylvinylcarbamate as byproducts. It is noteworthy that the reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in water exclusively yields acetophenone [].

Q5: Are there unusual synthetic routes to this compound that don't directly involve pyrazine precursors?

A6: Yes, an unexpected synthesis of this compound involves the reaction of αα′-dibromoacetophenone azines with hydrazine []. This reaction highlights an unconventional pathway to this compound, distinct from typical pyrazine formation methods.

Q6: How does the incorporation of this compound influence the structure of manganese-based triple-decker complexes?

A7: this compound plays a crucial role in constructing manganese-scaffolded organic triple-decker complexes []. These complexes feature two eta(3)-bonded Mn(CO)3 fragments flanking a central this compound unit. This arrangement leads to a helical, non-conjugated triaryl backbone. The aromatic rings in these complexes exhibit a characteristic non-parallel stacking, with the central pyrazine fragment encapsulated between them, as evidenced by X-ray crystallography [].

Q7: Has this compound been identified in natural sources?

A8: Interestingly, this compound has been identified as a transformation product of cathinone, the primary stimulant compound found in the khat plant (Catha edulis Forsk.) []. This suggests that this compound might contribute to the overall pharmacological profile of khat, although further research is needed to understand its specific effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.